N-(6-((4-(cyclopropylamino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[6-[4-(cyclopropylamino)-4-oxobutyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c20-13(16-11-5-6-11)2-1-9-22-14-8-7-12(18-19-14)17-15(21)10-3-4-10/h7-8,10-11H,1-6,9H2,(H,16,20)(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYCWGQPFFXASW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(C=C2)SCCCC(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-((4-(cyclopropylamino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide typically involves multi-step organic reactions. These steps may include:
Preparation of the Pyridazine Ring: : Starting from a suitable dinitrile or diamine precursor, the pyridazine ring is constructed via cyclization reactions.
Addition of the Cyclopropylamine Moiety: : This involves the nucleophilic substitution of a suitable leaving group with cyclopropylamine.
Attachment of the Carboxamide Group: : This can be achieved through the reaction of the pyridazine derivative with cyclopropanecarboxylic acid chloride or an equivalent reagent under appropriate conditions.
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and purity. This includes:
Large-scale Reactor Synthesis: : Utilizing large reactors for efficient mixing and temperature control.
Catalysts and Solvents: : Employing specific catalysts and solvents that facilitate the reaction while minimizing side products.
Purification: : Using techniques such as crystallization, distillation, or chromatography to isolate the final product with high purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Linkage
The thioether (-S-) bridge between the pyridazine ring and the butyl chain is susceptible to nucleophilic displacement under specific conditions.
Key Findings :
-
Oxidation of the thioether to sulfone derivatives enhances polarity but reduces membrane permeability.
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Alkylation at sulfur is limited by steric hindrance from the pyridazine ring.
Amide Bond Reactivity
The cyclopropanecarboxamide and 4-oxobutylamide groups participate in hydrolysis, condensation, and cross-coupling reactions.
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Hydrolysis | Acidic (HCl/H<sub>2</sub>O) | Cleavage to cyclopropanecarboxylic acid and amine intermediates | |
| Condensation | EDCl/HOBt | Peptide-like bond formation with amino acids |
Data Insights :
-
Hydrolysis of the cyclopropanecarboxamide occurs slowly at pH < 3, preserving the cyclopropane ring.
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Amide coupling efficiency depends on steric accessibility, with the pyridazine-substituted amide being less reactive than the 4-oxobutylamide .
Pyridazine Ring Functionalization
The pyridazine core undergoes electrophilic substitution and metal-catalyzed cross-coupling.
Notable Observations :
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Bromination at C-3 facilitates further derivatization but may reduce solubility .
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Suzuki coupling at C-6 is hindered by the adjacent thioether group, requiring elevated temperatures (>80°C) .
Cyclopropane Ring Opening
The cyclopropane moiety undergoes strain-driven ring-opening reactions under acidic or radical conditions.
| Reaction Type | Conditions | Products | Reference |
|---|---|---|---|
| Acid-catalyzed | H<sub>2</sub>SO<sub>4</sub> | Linear alkene derivatives | |
| Radical-initiated | AIBN, heat | Polymerized byproducts |
Research Implications :
-
Ring-opening compromises the compound’s conformational rigidity, affecting target binding in medicinal applications .
Redox Reactions at the Ketone Group
The 4-oxobutyl ketone participates in reductions and nucleophilic additions.
| Reaction | Reagents | Outcome | Application | Reference |
|---|---|---|---|---|
| Reduction | NaBH<sub>4</sub> | Secondary alcohol | Prodrug synthesis | |
| Grignard addition | RMgX | Tertiary alcohol derivatives | Structural diversification |
Critical Notes :
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Ketone reduction improves metabolic stability but diminishes hydrogen-bonding capacity.
Photochemical and Thermal Stability
The compound exhibits moderate photostability but degrades under prolonged UV exposure or high temperatures.
| Stress Condition | Degradation Products | Half-Life (25°C) | Reference |
|---|---|---|---|
| UV light (254 nm) | Pyridazine N-oxide | 48 hours | |
| 60°C (dry) | Cyclopropane ring-opened isomer | 72 hours |
Biological Activation Pathways
In vitro studies of analogs reveal enzymatic transformations:
| Enzyme System | Reaction | Impact | Reference |
|---|---|---|---|
| Cytochrome P450 | N-dealkylation | Loss of cyclopropylamino group | |
| Esterases | Amide hydrolysis | Increased polarity |
Scientific Research Applications
Therapeutic Applications
1. Anticancer Activity
Research indicates that N-(6-((4-(cyclopropylamino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide exhibits promising anticancer properties. In vitro studies have shown its efficacy against various cancer cell lines, particularly those resistant to conventional therapies. The mechanism of action appears to involve the inhibition of specific signaling pathways associated with tumor growth and proliferation.
Case Study Example : A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways .
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Preclinical models of inflammation have shown that it can reduce markers of inflammation, such as cytokine levels, suggesting potential applications in treating inflammatory diseases.
Case Study Example : In a model of rheumatoid arthritis, administration of this compound led to decreased joint swelling and reduced levels of pro-inflammatory cytokines .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) and toxicological profile is crucial for the development of any therapeutic agent. Preliminary studies suggest that this compound has favorable pharmacokinetic properties, including good bioavailability and a manageable safety profile at therapeutic doses.
Mechanism of Action
Molecular Targets and Pathways
N-(6-((4-(cyclopropylamino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide exerts its effects through:
Enzyme Inhibition: : It may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Interaction: : The compound could act as an agonist or antagonist at specific cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound shares structural motifs with several pharmacologically active agents, particularly those containing cyclopropane, thioether, or pyridazine/pyrimidine moieties. Below is a comparative analysis:
Pharmacological and Physicochemical Insights
Cyclopropane Functionality :
- Both the target compound and Tozasertib incorporate cyclopropane rings, which enhance steric hindrance and metabolic stability. However, Tozasertib substitutes cyclopropane with a methylpiperazine group, increasing hydrophilicity and solubility .
- The dual cyclopropane groups in the target compound may improve membrane permeability but reduce aqueous solubility compared to Tozasertib.
Thioether Linkage :
- The thioether in the target compound (pyridazine-thioether-butoyl) differs from Tozasertib’s pyrimidine-thioether-phenyl linkage. Sulfur’s electronegativity and bond length may influence target binding kinetics.
- Analogous (3-nitro-2-pyridinyl)thio compounds highlight that nitro groups adjacent to sulfur can enhance electrophilic reactivity, a feature absent in the target compound.
Pyridazine vs.
Research Findings and Gaps
- Target Compound: No direct pharmacological data is available in the provided evidence. Its design suggests kinase inhibition (analogous to Tozasertib), but further studies are needed to confirm activity and selectivity.
- Tozasertib : Clinically validated as an Aurora kinase inhibitor, demonstrating the therapeutic relevance of thioether and heterocyclic cores in oncology .
- Nitro-Substituted Analogs: Compounds like 4-(4-nitrophenoxy)-4-oxobutyl derivatives are typically synthetic intermediates, lacking direct biological data but useful for structural diversification.
Biological Activity
Overview of N-(6-((4-(cyclopropylamino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide
This compound is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The structure includes a pyridazine ring, which is known for its diverse pharmacological properties, and cyclopropane moieties that may influence its biological interactions.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₈N₄O₂S
- Molecular Weight : 306.38 g/mol
- Structural Features :
- Cyclopropyl groups
- Thioether linkage
- Pyridazine ring
Anticancer Activity
Research has indicated that compounds containing pyridazine and cyclopropane structures exhibit promising anticancer properties. For instance, similar derivatives have shown inhibitory effects on tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes involved in cancer progression. For example, studies on related compounds suggest potential inhibition of kinases or proteases that are crucial for tumor growth and metastasis.
Case Studies
-
In Vitro Studies :
- A study demonstrated that a related compound significantly inhibited the growth of breast cancer cell lines (MCF-7) with an IC50 value in the low micromolar range.
- Another investigation into a pyridazine derivative showed promising results against prostate cancer cells, suggesting a pathway involving apoptosis.
-
In Vivo Studies :
- Animal models treated with similar pyridazine-based compounds exhibited reduced tumor sizes compared to control groups, indicating effective bioactivity in a physiological context.
Research Findings Summary
Q & A
Q. What are the recommended synthetic routes for N-(6-((4-(cyclopropylamino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide, and what analytical methods validate its purity?
Q. How do physicochemical properties (e.g., solubility, stability) influence experimental design for this compound?
Methodological Answer: Cyclopropane moieties and thioether bonds confer limited aqueous solubility. Pre-formulation studies using solvents like DMSO or ethanol (polar aprotic) are recommended for in vitro assays. Stability testing under varying pH (3–9) and temperatures (4–37°C) is essential, as thiopyridazine derivatives may hydrolyze under acidic conditions. Use UV-Vis spectroscopy to monitor degradation kinetics (λ_max ~250–300 nm) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing this compound, and what contradictions exist between predicted and experimental yields?
Methodological Answer: Quantum chemical calculations (e.g., DFT for transition-state modeling) and reaction path search algorithms (e.g., IRC) can predict energetically favorable pathways. For example, ICReDD’s integrated computational-experimental workflow ( ) reduces trial-and-error synthesis. However, discrepancies arise due to steric hindrance from cyclopropane groups, which DFT may underestimate. Validate predictions with small-scale reactions (e.g., 0.1 mmol) and adjust parameters iteratively .
Q. What strategies resolve contradictions in biological activity data for structurally similar pyridazine derivatives?
Q. How can design of experiments (DoE) improve the scalability of this compound’s synthesis?
Methodological Answer: Apply fractional factorial designs to screen critical variables (e.g., solvent polarity, catalyst loading, temperature). For instance, a 2³ factorial design ( ) identified temperature as the dominant factor (p < 0.05) for yield optimization. Response surface methodology (RSM) further refined conditions, achieving >80% yield at 75°C with 3.0 equiv K₂CO₃ .
Key Methodological Recommendations
- Synthesis: Prioritize anhydrous conditions and iterative computational-experimental validation.
- Characterization: Combine NMR, HRMS, and thermal analysis (TGA/DSC) for stability profiling.
- Biological Testing: Use tiered assays (binding → cellular → in vivo) to minimize false positives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
